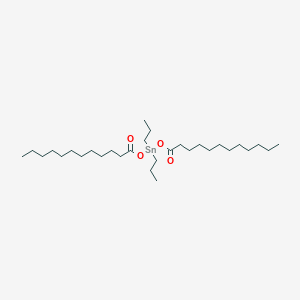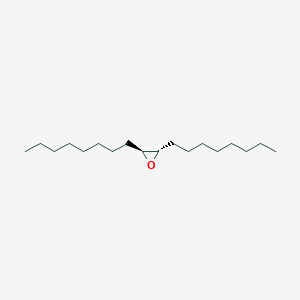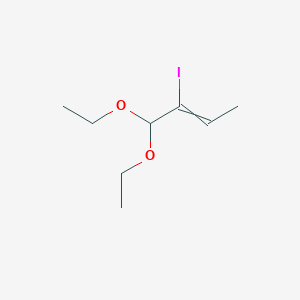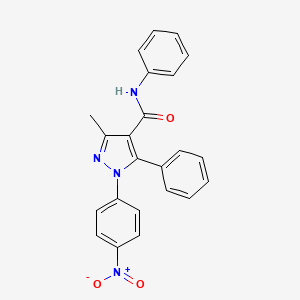![molecular formula C18H26FN3O3 B14599307 1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid CAS No. 58831-03-1](/img/structure/B14599307.png)
1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a fluorophenyl group and a nonyl chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a common motif in many biologically active molecules, and the fluorophenyl group, known for its electron-withdrawing properties, make this compound a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)nonyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Nonyl Chain: The nonyl chain can be attached through a Friedel-Crafts alkylation reaction, where a nonyl halide reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1-[2-(4-Fluorophenyl)nonyl]imidazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Fluorophenyl)nonyl]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted fluorophenyl derivatives
Aplicaciones Científicas De Investigación
1-[2-(4-Fluorophenyl)nonyl]imidazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Fluorophenyl)nonyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity through hydrophobic interactions and electron-withdrawing effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)imidazole: Shares the imidazole ring and fluorophenyl group but lacks the nonyl chain.
4-(4-Fluorophenyl)-1H-imidazole: Similar structure but with different substitution patterns on the imidazole ring.
1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
1-[2-(4-Fluorophenyl)nonyl]imidazole is unique due to the combination of the imidazole ring, fluorophenyl group, and nonyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
58831-03-1 |
|---|---|
Fórmula molecular |
C18H26FN3O3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenyl)nonyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H25FN2.HNO3/c1-2-3-4-5-6-7-17(14-21-13-12-20-15-21)16-8-10-18(19)11-9-16;2-1(3)4/h8-13,15,17H,2-7,14H2,1H3;(H,2,3,4) |
Clave InChI |
LJNBWJRWJDMRHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)

![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)

![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)



